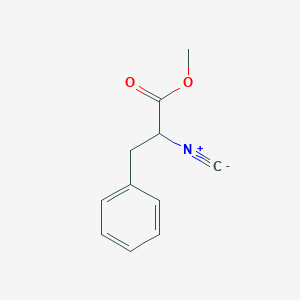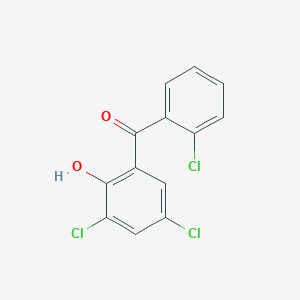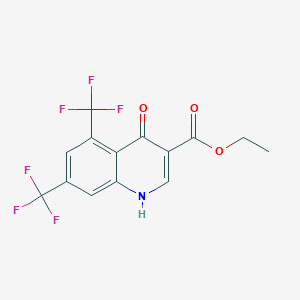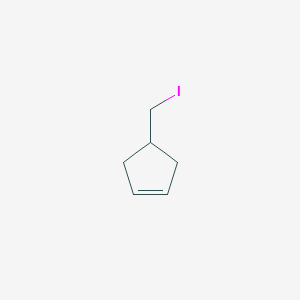
4-(Iodomethyl)cyclopentene
Übersicht
Beschreibung
4-(Iodomethyl)cyclopentene is an organic compound with the molecular formula C6H9I It is a derivative of cyclopentene, where an iodine atom is attached to a methyl group at the fourth position of the cyclopentene ring
Vorbereitungsmethoden
4-(Iodomethyl)cyclopentene can be synthesized through several methods. One common synthetic route involves the reaction of 3-cyclopentene-1-methanol with sodium iodide in acetone, followed by heating for 36 hours . This method yields the desired product with a high degree of purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
4-(Iodomethyl)cyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki–Miyaura coupling reaction, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed examples of these reactions are less common in the literature.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclopropane derivatives when reacted with carbenes.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and zinc-copper couple for cyclopropanation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Iodomethyl)cyclopentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: While specific biological applications are less documented, compounds like this compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It can be used in the production of polymers and other materials where specific structural features are required.
Wirkmechanismus
The mechanism by which 4-(Iodomethyl)cyclopentene exerts its effects in chemical reactions involves the formation of reactive intermediates. For example, in the Simmons–Smith reaction, the compound forms a cyclopropane ring through the interaction with a zinc-copper couple and diiodomethane . The iodine atom in the compound acts as a leaving group, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
4-(Iodomethyl)cyclopentene can be compared with other similar compounds, such as:
Cyclopentene: The parent compound without the iodomethyl group.
4-(Bromomethyl)cyclopentene: Similar structure but with a bromine atom instead of iodine.
Cyclopentylmethyl iodide: A similar compound where the iodine is attached to a methyl group on a cyclopentane ring.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which is a good leaving group and can participate in various substitution and addition reactions.
Eigenschaften
IUPAC Name |
4-(iodomethyl)cyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9I/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUPUPVSIWQTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376690 | |
| Record name | 4-(iodomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83528-59-0 | |
| Record name | 4-(iodomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


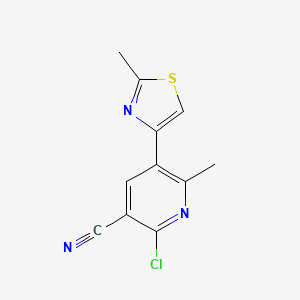
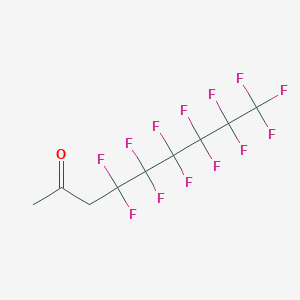
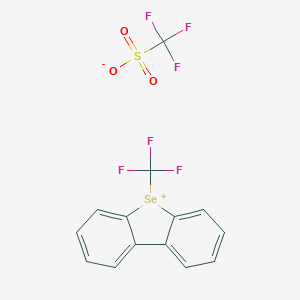
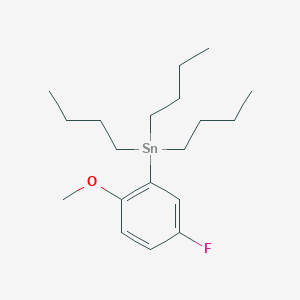
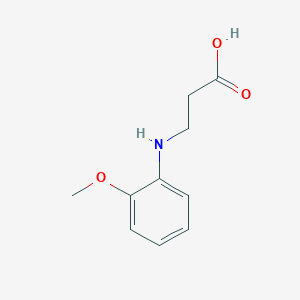
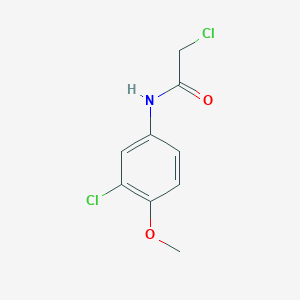
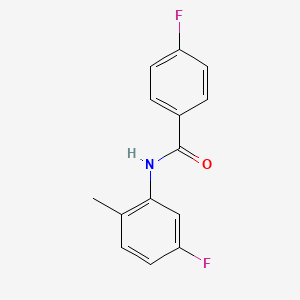
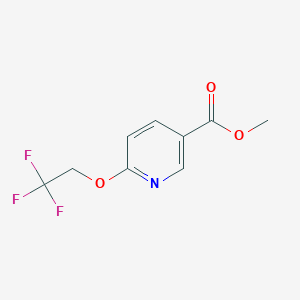
![25,27-Dipropoxycalix[4]arene](/img/structure/B1608108.png)
